Certified Reference Standard Purity vs. Generic Research-Grade Analogs
As a certified impurity reference standard (Amlodipine Impurity 20), CAS 70677-78-0 is supplied with a documented purity profile (typically ≥95% by HPLC) essential for quantitative analytical method validation (AMV), contrasting with generic research-grade 4-phenyl-DHP analogs where purity is not batch-certified or guaranteed by a regulatory-compliant Certificate of Analysis (COA) [1]. For example, generic nifedipine (CAS 21829-25-4) sold for synthetic use may have purity ≥98% by HPLC but lacks the impurity-specific COA required for ANDA submissions .
| Evidence Dimension | Regulatory-Compliant Certified Purity vs. General Research Purity |
|---|---|
| Target Compound Data | Supplied with detailed COA compliant with regulatory guidelines; typical purity ≥95% by HPLC for impurity-specific use |
| Comparator Or Baseline | Generic Nifedipine (CAS 21829-25-4) or uncharacterized 4-phenyl-DHP analogs: purity ≥98% by HPLC, no impurity-specific COA |
| Quantified Difference | Purity level comparable but certified identity and impurity-specific COA are present only for the target compound, directly enabling ANDA submission workflows |
| Conditions | HPLC purity analysis; regulatory documentation compliance per ICH guidelines |
Why This Matters
Procurement of a documented reference standard ensures regulatory acceptance of analytical data, avoiding costly re-validation or method rejection during drug application review by authorities.
- [1] ChemWhat. Amlodipine Impurity 20 CAS#: 70677-78-0. Product Specification. View Source
